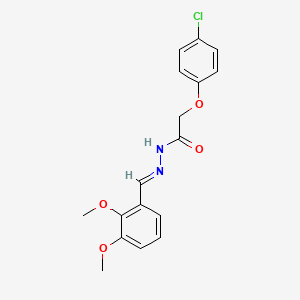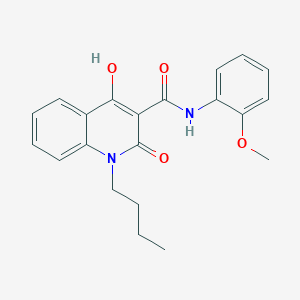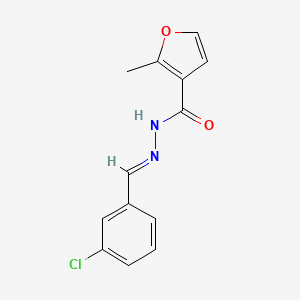
2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide, also known as CPM-3, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell cycle progression. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Moreover, 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide for lab experiments is its broad-spectrum cytotoxicity against various cancer cell lines. This makes it a promising candidate for the development of anticancer drugs. Moreover, the mechanism of action of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide is well understood, which facilitates further research on its therapeutic potential.
However, there are also some limitations associated with the use of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in lab experiments. For instance, its solubility in water is relatively low, which may limit its bioavailability and efficacy. Moreover, the toxicity of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in normal cells needs to be carefully evaluated to avoid potential side effects.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide. One area of interest is the development of novel derivatives of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide with improved solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide with other anticancer agents, such as chemotherapeutic drugs or targeted therapies. Moreover, the evaluation of the toxicity and safety of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in animal models and clinical trials is necessary to determine its potential as a therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer therapy.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-5-3-4-12(17(15)23-2)10-19-20-16(21)11-24-14-8-6-13(18)7-9-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMOBKOFFCNJJU-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide](/img/structure/B3859706.png)

![2-[(2-chlorobenzyl)thio]-N'-(3,4-dichlorobenzylidene)acetohydrazide](/img/structure/B3859719.png)
![4-fluorobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3859725.png)
![N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3859727.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859733.png)
![ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859740.png)
![N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3859742.png)
![4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3859743.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B3859746.png)
![{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid](/img/structure/B3859755.png)
![4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3859761.png)
